2-[(4-Chlorophenyl)thio]-3-nitropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemicals
The pyridine ring is a fundamental heterocyclic structure that is integral to numerous natural products and synthetic compounds. tandfonline.com As a polar and ionizable aromatic molecule, it is often incorporated into less soluble substances to enhance their solubility and bioavailability. researchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged" structure due to its presence in over 7,000 existing drug molecules and its ability to interact with a wide range of biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding and can improve the pharmacokinetic properties of a drug. nih.gov
Pyridine derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties. tandfonline.comresearchgate.netnih.gov Well-known pharmaceuticals containing a pyridine core include the proton pump inhibitor esomeprazole, the calcium channel blocker amlodipine, and the antiviral atazanavir. nih.gov Beyond medicine, pyridine derivatives are also vital components in the agrochemical industry, forming the basis for many insecticides, fungicides, and herbicides. researchgate.net The versatility of the pyridine ring in forming various functional derivatives makes it a highly sought-after nucleus in the development of new therapeutic and agricultural agents. researchgate.net
Role of Thioether Linkages in Biologically Active Molecules
Thioether linkages (C-S-C) are significant functional groups in the design of biologically active molecules. The sulfur atom in a thioether is a weak nucleophile and is unprotonated over a wide pH range, contributing to the stability of the linkage under physiological conditions. taylorandfrancis.com Thioethers are found in a variety of natural products and have been incorporated into numerous synthetic drugs.
In drug discovery, the thioether bond is often used as a stable and non-reducible isostere for disulfide or ester bonds, which can enhance the pharmacokinetic profile and bioavailability of a molecule. researchgate.net The presence of a thioether can influence a molecule's interaction with biological targets, particularly with amino acid residues such as methionine. taylorandfrancis.com Heterocyclic compounds containing thioether groups are being explored as potential anticancer agents. researchgate.netnih.gov Furthermore, the thioether functional group can be oxidized to the more hydrophilic sulfoxide (B87167) or sulfone, a property that can be exploited in prodrug design and in developing agents responsive to reactive oxygen species (ROS) in pathological environments. taylorandfrancis.comresearchgate.net The strategic inclusion of thioether linkages continues to be a valuable tool for medicinal chemists in creating novel therapeutic agents. researchgate.net
Overview of Research Trajectories for 2-[(4-Chlorophenyl)thio]-3-nitropyridine
Research on this compound appears to be in the exploratory stages, primarily centered on its synthesis and its potential as a building block for more complex molecules. The compound is commercially available from several chemical suppliers, indicating its use as a laboratory reagent. bldpharm.comcymitquimica.com The synthesis of related nitropyridine derivatives has been described in patent literature, suggesting an interest in this class of compounds for various applications. google.com
Specific biological evaluations of this compound are not extensively reported in publicly available literature. However, studies on analogous structures provide some direction for potential research. For instance, thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, including anticonvulsant and anxiolytic effects. nih.gov Additionally, various substituted pyridine derivatives have been synthesized and evaluated for their anticancer activities. nih.gov Given the established biological significance of both the pyridine scaffold and the thioether linkage, it is plausible that future research on this compound could explore its potential in areas such as neuropharmacology or oncology. Further investigations would be necessary to elucidate its specific biological activities and spectroscopic properties.
Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
| This compound | C₁₁H₇ClN₂O₂S |
| Amlodipine | C₂₀H₂₅ClN₂O₅ |
| Atazanavir | C₃₈H₅₂N₆O₇ |
| Esomeprazole | C₁₇H₁₉N₃O₃S |
| Methionine | C₅H₁₁NO₂S |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇ClN₂O₂S | biodeep.cn |
| Molecular Weight | 266.70 g/mol | cymitquimica.com |
| CAS Number | 26820-31-5 | bldpharm.com |
| InChI Key | ANCQATHISNEWKS-UHFFFAOYSA-N | cymitquimica.com |
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCQATHISNEWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379003 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671228 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26820-31-5 | |
| Record name | 2-[(4-Chlorophenyl)sulfanyl]-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Chlorophenyl Thio 3 Nitropyridine and Its Analogues
Direct Nucleophilic Substitution Pathways
The most direct methods for synthesizing 2-[(4-Chlorophenyl)thio]-3-nitropyridine and its analogues involve nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces a leaving group on the pyridine (B92270) ring. The reaction is significantly facilitated by the presence of an electron-withdrawing nitro group, which activates the ring for nucleophilic attack.
The direct reaction between 4-chlorothiophenol (B41493) and a 3-nitropyridine (B142982) bearing a suitable leaving group, such as a halogen, at the C-2 or C-6 position is a primary synthetic route. In one documented procedure, 6-chloro-3-nitropyridine was reacted with 4-chlorothiophenol in dry dimethylformamide (DMF) using lithium hydroxide (B78521) to yield the corresponding thioether. prepchem.com The electron-withdrawing nitro group activates the chlorine atom for displacement by the thiolate anion generated in situ. This type of SNAr reaction is common for producing aryl thioethers from halo-nitroaromatic compounds. semanticscholar.org
The reactivity of the pyridine ring towards nucleophiles is enhanced when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized by the ring nitrogen. The presence of a nitro group further activates the ring towards this attack. nih.gov
2-Chloro-3-nitropyridine (B167233) is a widely used and versatile precursor for a variety of pyridine derivatives due to its activated chlorine atom. guidechem.comguidechem.com It readily undergoes nucleophilic substitution with numerous nucleophiles. For instance, it has been reacted with substituted anilines in ethylene (B1197577) glycol to produce 2-anilino-3-nitropyridine derivatives in excellent yields. guidechem.com Similarly, reactions with primary amines are used to generate intermediates for more complex heterocyclic systems. guidechem.com
This precursor is central to synthesizing thioethers. While direct reaction with thiols is feasible, alternative methods using thiol surrogates have also been developed. One such method involves reacting 2-chloro-3-nitropyridine with xanthates, which serve as odorless and stable thiol equivalents, to form the desired thioether products. researchgate.net Furthermore, 2-chloro-3-nitropyridine is the starting point for creating other functionalized precursors, such as 2-methyl-3-nitropyridines, which can then undergo further reactions with sulfur nucleophiles. nih.gov
Precursor Synthesis and Functionalization for Nitropyridine Thioethers
Indirect routes involve the initial synthesis of functionalized nitropyridine precursors, which are then converted to the final thioether products. These multi-step approaches offer flexibility in molecular design.
A number of 2-methyl- and 2-arylvinyl-3-nitropyridines have been synthesized to serve as intermediates for reactions with sulfur nucleophiles. nih.gov The synthesis of 2-methyl-3-nitropyridines can be achieved from the corresponding 2-chloro-3-nitropyridines via a reaction with diethyl malonate, followed by acidic hydrolysis and decarboxylation. nih.gov
These precursors exhibit interesting reactivity with thiols. When 2-methyl- and 2-arylvinyl-3-nitropyridines are reacted with thiols, the nitro group at the 3-position is selectively substituted, even in the presence of another potential leaving group at the 5-position. nih.gov For example, upon heating these precursors with thiols in DMF in the presence of potassium carbonate, the selective formation of 3-thio-substituted products is observed. nih.govresearchgate.net This highlights the high nucleofugality of the non-activated nitro group in these specific systems.
2,6-Dichloro-3-nitropyridine (B41883) is a key intermediate for accessing 2,6-disubstituted 3-nitropyridines. nih.gov A common synthetic method involves the direct nitration of 2,6-dichloropyridine (B45657). This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, nih.govresearchgate.net sometimes with the addition of oleum (B3057394) google.com or a catalyst like sulfamic acid to improve yield and reaction conditions. google.com One procedure involves adding 2,6-dichloropyridine to a mixture of sulfuric acid and potassium nitrate (B79036) and heating the reaction to 120°C. chemicalbook.com
This intermediate undergoes regioselective nucleophilic substitution. The nitro group at C-3 activates both the C-2 (ortho) and C-6 (para) positions for nucleophilic attack. However, substitution is kinetically favored at the C-2 position. stackexchange.com This is attributed to the strong inductive electron-withdrawing effect of the nitro group, which makes the C-2 position more electron-deficient and thus more prone to initial attack by a nucleophile. stackexchange.com This regioselectivity has been confirmed by X-ray crystallography of the products formed from the reaction of 2,6-dichloro-3-nitropyridine with amine nucleophiles. mdpi.comsemanticscholar.org
Nitropyridine-2-ols (which exist in tautomeric equilibrium with nitropyridones) are valuable starting materials for producing halo-nitropyridine precursors. A general two-step process involves the nitration of a pyridin-2-ol followed by halogenation. guidechem.com For example, 3-nitropyridin-2-ol can be obtained by the nitration of pyridin-2-ol. guidechem.com This intermediate is then converted to 2-chloro-3-nitropyridine by treatment with a chlorinating agent such as thionyl chloride in N,N-dimethylformamide (DMF) guidechem.com or phosphorus oxychloride (POCl₃). rsc.org
An alternative route begins with 2-pyridone, which is nitrated and then subjected to an N-alkylation reaction. The resulting N-alkyl-3-nitro-2-pyridone is then reacted with a chlorinating agent like triphosgene, which accomplishes both chlorination at the 2-position and dealkylation to yield 2-chloro-3-nitropyridine. google.com These halogenated intermediates are then readily available for subsequent nucleophilic substitution reactions with thiols to form the target thioethers.
Strategies for Constructing Related Thioether-Containing Heterocycles
The formation of a carbon-sulfur bond is a cornerstone of synthetic organic chemistry, leading to a diverse array of molecules with significant applications. The strategies for creating these bonds in heterocyclic systems are varied and adaptable.
The synthesis of aryl thioethers is a well-established field, with numerous effective methods for constructing the C–S bond. These methods are broadly categorized into metal-catalyzed cross-coupling reactions and metal-free approaches like nucleophilic aromatic substitution (SNAr).
Transition-metal-catalyzed cross-coupling reactions are among the most versatile methods for forming Csp2–S bonds, offering an alternative to SNAr reactions, especially for less reactive electrophiles. thieme-connect.com Catalysts based on palladium, copper, and nickel are widely used to facilitate the reaction between aryl halides and a sulfur source, such as thiols or disulfides. jst.go.jp The general mechanism for these metal-catalyzed reactions involves the oxidative addition of the metal catalyst to an aryl halide, followed by coordination of the thiol and subsequent reductive elimination to yield the aryl thioether. acsgcipr.org The choice of metal, ligand, and base is crucial for the success of these couplings. For instance, Ullmann-type couplings, which are traditionally copper-catalyzed, have been improved by the use of specific ligands to moderate the harsh reaction conditions. thieme-connect.comacsgcipr.org
| Catalyst System | Substrates | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(PPh3)4) | Aryl iodides, bromides, and chlorides with thiols | Referred to as the Migita coupling; often uses NaOtBu as a base in solvents like DMSO or alcohols. thieme-connect.com | thieme-connect.com |
| Copper (e.g., Cu(I) salts) | Aryl halides with thiols | Known as Ullmann-type coupling; modern methods use N-containing ligands to lower reaction temperatures. thieme-connect.com | thieme-connect.com |
| Nickel | Aryl halides and thiols | Provides an alternative to Pd and Cu catalysis, often with different substrate scope and reactivity. jst.go.jp | jst.go.jp |
| Cobalt | Aryl halides and thiols | Represents a less common but effective method for aryl-sulfur bond formation. acsgcipr.org | acsgcipr.org |
Metal-free SNAr reactions offer a simpler pathway for the synthesis of aryl thioethers, particularly when the aryl halide is activated by electron-withdrawing groups. jst.go.jp In this reaction, a nucleophilic thiol or thiolate attacks the electron-deficient aromatic ring, displacing a leaving group (typically a halide) through a Meisenheimer complex intermediate. jst.go.jp Recent advancements have focused on developing milder reaction conditions, for example, by using t-BuOK as a base in DMF, which allows the reaction to proceed at temperatures as low as 0 to 25 °C. jst.go.jp
Another innovative, metal-free approach utilizes xanthates as odorless and stable thiol surrogates. mdpi.com This method involves the nucleophilic substitution of alkyl or aryl halides with potassium xanthates (ROCS2K) to form the corresponding thioether, avoiding the use of foul-smelling thiols. mdpi.com
The synthesis of hybrid molecules incorporating both a thioether linkage and a heterocyclic core, such as thiazolidinone or benzimidazole (B57391), has garnered significant interest.
Thiazolidinones are five-membered heterocyclic compounds that can be functionalized at various positions. The synthesis of thiazolidinone-containing structures often involves the cyclization of Schiff bases with mercaptoacetic acid or its derivatives. For the creation of thioether conjugates, a common strategy involves the reaction of a halo-functionalized thiazolidinone with a thiol, or the reaction of a thiazolidinone bearing a thiol group with an appropriate electrophile. For example, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been synthesized from 2-chloro-acetamido-4-arylthiazoles by treatment with potassium thiocyanate. The Knoevenagel condensation of 4-thiazolidinones with aldehydes is a key method for creating 5-ylidene derivatives, which can serve as precursors for further functionalization, including the introduction of thioether moieties. nih.gov
| Starting Materials | Reagents | Product Type | Reference |
|---|---|---|---|
| Schiff bases | Mercaptoacetic acid | 4-Thiazolidinones | |
| 2-Chloro-acetamido-4-arylthiazoles | Potassium thiocyanate | 2-Imino-3-(4-arylthizol-2-yl)-thiazolidin-4-ones | |
| 4-Thiazolidinones and Aldehydes | - | 5-Ylidene-4-thiazolidinones (via Knoevenagel condensation) | nih.gov |
| Thiosemicarbazone and Methyl 2-chloroacetate | Sodium acetate (B1210297) in Methanol | (Z)-2-(((E)-benzylidene)hydrazono)thiazolidin-4-one | mdpi.com |
Benzimidazoles are bicyclic heterocycles formed by the fusion of benzene (B151609) and imidazole (B134444) rings. rsc.org The synthesis of benzimidazole-thioether conjugates can be achieved through several routes. A primary method involves the alkylation of benzimidazole-2-thiones. nih.gov For instance, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) yields the corresponding thioether-linked ester. nih.gov Another powerful method is the coupling of a mercapto-benzimidazole with a suitable partner using coupling reagents. A one-pot synthesis of tricyclic benzimidazole–thiazinone derivatives has been developed by reacting 1H-benzo[d]imidazole-2-thiol with substituted acrylic acids using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) as a coupling agent. nih.gov This reaction proceeds via a Michael addition between the sulfur of the benzimidazole ring and the α,β-unsaturated carbonyl system. nih.gov
| Starting Materials | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| 1H-benzo[d]imidazole-2(3H)-thione and Ethyl bromoacetate | Triethylamine in Acetone | Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate | nih.gov |
| 1H-benzo[d]imidazole-2-thiol and Substituted acrylic acids | TBTU and DIPEA in DMF | Fused tricyclic benzimidazole–thiazinone derivatives | nih.gov |
Chemical Reactivity and Derivatization Strategies of 2 4 Chlorophenyl Thio 3 Nitropyridine Systems
Nucleophilic Reactivity on the Pyridine (B92270) Moiety
The pyridine ring in 2-[(4-chlorophenyl)thio]-3-nitropyridine is electron-deficient, a characteristic that is further intensified by the electron-withdrawing nature of the nitro group at the C3 position. This electronic profile makes the ring susceptible to nucleophilic attack.
The nitro group at the C3 position of the pyridine ring is a key site for nucleophilic substitution, particularly with sulfur-based nucleophiles. Studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by thiols. nih.govnih.gov This reactivity is notable, as it demonstrates the ability of the nitro group to act as a leaving group, a process facilitated by the electron-deficient nature of the pyridine ring.
In reactions involving 2-methyl- and 2-arylvinyl-3-nitropyridines with various thiols in the presence of a base like potassium carbonate, the primary products are the corresponding 3-thio-substituted pyridines. nih.govsciforum.net This indicates a high degree of regioselectivity, with the nucleophile preferentially attacking the C3 position and displacing the nitro group. The general reaction scheme involves the formation of a thiolate anion, which then acts as the nucleophile.
Table 1: Examples of Nucleophilic Substitution of the Nitro Group in 3-Nitropyridine (B142982) Systems
| Starting Material | Nucleophile | Product |
|---|---|---|
| 2-Methyl-3-nitropyridine | Benzylthiol | 2-Methyl-3-(benzylthio)pyridine |
This table presents examples from related systems to illustrate the typical reactivity.
While the C3 position is highly activated towards nucleophilic substitution of the nitro group, other positions on the pyridine ring, namely C4 and C6, are also electron-deficient and can potentially react with nucleophiles. nih.gov The resonance structures of 2-pyridone, a related system, show that the C4 and C6 positions bear a partial positive charge, making them susceptible to nucleophilic attack. nih.gov
In the case of this compound, the electron-withdrawing effects of the 2-thioether and 3-nitro substituents enhance the electrophilicity of the C4 and C6 positions. However, the substitution of the nitro group at C3 is often the more favorable pathway, especially with soft nucleophiles like thiols. nih.govnih.gov The relative reactivity of these positions can be influenced by steric factors and the nature of the incoming nucleophile. For instance, bulky nucleophiles might favor attack at the less hindered C6 position.
Modifications at the Thioether Linkage
The sulfur atom of the thioether linkage is nucleophilic and can be readily oxidized to form sulfinyl (sulfoxide) and sulfonyl (sulfone) derivatives. libretexts.org
The oxidation of the thioether in this compound offers a route to introduce new functional groups and modulate the electronic properties of the molecule. The oxidation can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone.
Common oxidizing agents for the conversion of thioethers to sulfoxides include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The reaction conditions can be tuned to favor the formation of the sulfoxide by using one equivalent of the oxidizing agent, often at low temperatures. reddit.com Over-oxidation to the sulfone can be a side reaction, but careful control of stoichiometry and reaction time can minimize this. organic-chemistry.org
Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) or additional equivalents of H2O2 or m-CPBA, leads to the corresponding sulfone. google.com The resulting 2-[(4-chlorophenyl)sulfonyl]-3-nitropyridine would have significantly different electronic and steric properties compared to the parent thioether.
Table 3: Oxidation of Thioethers
| Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Sulfoxide | H2O2 (1 equiv.) | Acetic acid, room temp |
| Sulfoxide | m-CPBA (1 equiv.) | Dichloromethane, 0 °C |
| Sulfone | H2O2 (excess) | Acetic acid, heat |
This table provides an overview of common methods for thioether oxidation.
Cyclization and Annulation Reactions
The inherent reactivity of the this compound core, characterized by the electrophilic nature of the pyridine ring activated by the nitro group and the nucleophilic potential of the sulfur atom, provides a fertile ground for intramolecular cyclization and intermolecular annulation reactions. These transformations are pivotal in the assembly of complex heterocyclic frameworks.
Formation of Fused Pyridine Systems (e.g., Thieno[2,3-b]pyridines, Pyrazolo[3,4-b]pyridines)
The ortho-disposed thioether and nitro substituents on the pyridine ring are key functional handles for the construction of fused five-membered heterocyclic rings, leading to the formation of thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines.
Thieno[2,3-b]pyridines:
The synthesis of thieno[2,3-b]pyridines from 2-thio-3-nitropyridine precursors is a well-established strategy. A common approach involves the reductive cyclization of the nitro group with the adjacent thioether. nih.gov While direct examples utilizing this compound are not extensively documented in readily available literature, the general mechanism proceeds via the reduction of the nitro group to an amino group. This newly formed amine then undergoes an intramolecular cyclization by attacking the carbon atom bearing the thioether, which acts as a leaving group, to form the thiophene (B33073) ring.
Another powerful method for the synthesis of 3-aminothieno[2,3-b]pyridines is the Gewald reaction. researchgate.netarkat-usa.org This multicomponent reaction typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. researchgate.netarkat-usa.org A variation of this reaction can be envisaged where a 2-mercaptopyridine (B119420) derivative, which can be formed in situ from this compound, reacts with an α-halo-ketone or α-halo-nitrile. The initial S-alkylation is followed by an intramolecular Thorpe-Ziegler type cyclization to afford the thieno[2,3-b]pyridine (B153569) core. nih.gov
Research has demonstrated the synthesis of various substituted 3-aminothieno[2,3-b]pyridines starting from 2-thioxo-1,2-dihydropyridine-3-carbonitriles. These precursors, closely related to the target compound, react with N-aryl-2-chloroacetamides in the presence of a base to yield the desired thieno[2,3-b]pyridine-2-carboxamides. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | N-(4-fluorophenyl)-2-chloroacetamide, KOH, DMF, r.t. | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | 83 | nih.gov |
| 2-Thioxo-1,2-dihydropyridine-3-carbonitrile derivatives | α-Halogenated compounds | 3-Aminothieno[2,3-b]pyridine derivatives | High | nih.gov |
Pyrazolo[3,4-b]pyridines:
The construction of the pyrazolo[3,4-b]pyridine scaffold from this compound typically involves reaction with hydrazine (B178648) or its derivatives. nih.govnih.gov The reaction mechanism likely proceeds through the nucleophilic displacement of the 4-chlorophenylthio group by hydrazine, followed by an intramolecular cyclization. In this cyclization step, the terminal nitrogen of the hydrazine attacks the carbon atom at the 3-position of the pyridine ring, and the reaction is driven by the subsequent elimination of the nitro group, often after its reduction to an amino group which is a better leaving group in this context. nih.gov
A general strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the cyclization of 2-chloro-3-nitropyridines with hydrazine hydrate. nih.gov This highlights the feasibility of utilizing the 2-thio and 3-nitro functionalities of the title compound for a similar transformation. The reaction of 2-arylaminomethyl-3-nitropyridines has also been shown to yield pyrazolo[4,3-b]pyridines through an acid-catalyzed cyclization, indicating the diverse reactivity of 3-nitropyridine derivatives in forming fused pyrazole (B372694) rings. rsc.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridines | Hydrazine hydrate | Pyrazolo[3,4-b]pyridines | Not specified | nih.gov |
| 3-Acylpyridine N-oxide tosylhydrazones | Electrophilic additive, amine base, r.t. | Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-c]pyridines | Good overall yields | nih.gov |
| 5-Amino-1-phenylpyrazole | Chalcone analogues | 4,6-Diarylpyrazolo[3,4-b]pyridine derivatives | Not specified | nih.gov |
Construction of Quinazoline (B50416) Derivatives and Related Ring Systems
The transformation of the pyridine core of this compound into a quinazoline ring system represents a more complex annulation strategy. This typically involves the formation of a second six-membered ring, a pyrimidine (B1678525) ring, fused to a benzene (B151609) ring which is not initially present in the starting material. Therefore, a more relevant transformation in the context of the starting pyridine system is the construction of pyrido[2,3-d]pyrimidines, which are structural isomers of quinazolines. jocpr.comnih.gov
The synthesis of pyrido[2,3-d]pyrimidines often starts from 2-aminonicotinic acid or its derivatives. nih.gov In the context of this compound, a plausible synthetic route would involve the initial conversion of the starting material into a 2-amino-3-cyanopyridine (B104079) derivative. This can be achieved by the reduction of the nitro group to an amine and the transformation of the thioether into a cyano group. The resulting 2-amino-3-cyanopyridine is a key intermediate that can undergo cyclization with various one-carbon reagents like formamide (B127407) or formic acid to construct the pyrimidine ring of the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov
For instance, 2-amino-3-cyanopyridine derivatives have been shown to react with formamide to yield the corresponding pyrido[2,3-d]pyrimidin-4-amines. nih.gov This transformation provides a viable pathway from a substituted pyridine to a fused pyrimidine system.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminonicotinic acid | Urea, 160 °C | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Not specified | nih.gov |
| 2-Amino-3-cyanopyridine derivative | Formamide | Pyrido[2,3-d]pyrimidin-4-amine derivative | Not specified | nih.gov |
| 2-Amino-3-cyanopyridine | Chloroacetyl chloride, Acetonitrile/Pyridine, reflux | 2-(Chloromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivative | Not specified | nih.gov |
Scientific Data Lacking for Comprehensive Biological Profile of this compound
A thorough review of available scientific literature reveals a significant lack of specific biological and pharmacological data for the chemical compound This compound . Consequently, the development of a detailed article focusing solely on its anticancer and antimicrobial properties, as per the requested structure, cannot be completed at this time due to the absence of published experimental results.
While the broader class of nitropyridines has been a subject of scientific inquiry, demonstrating a range of biological activities, specific data for the this compound derivative remains elusive in the public domain. General studies on nitropyridines indicate their potential as inhibitors of enzymes like cytosolic thioredoxin reductase 1, a mechanism relevant to anticancer research, and have also noted their general antifungal properties. nih.gov Similarly, compounds containing nitro groups are widely recognized for their potential as antineoplastic and antimicrobial agents, a function often attributed to the reactive nature of the nitro group which can induce cellular stress. mdpi.com
However, detailed and specific investigations into this compound are not sufficiently documented to provide the precise data required for a comprehensive scientific article. Specifically, the following information, which is critical for the requested article, is not available in the reviewed literature:
In Vitro Cytotoxicity Data: No published studies were found that presented specific half-maximal inhibitory concentration (IC₅₀) values for this compound against a panel of human cancer cell lines. This quantitative data is essential for assessing its anticancer efficacy.
Molecular Target Identification: The specific molecular targets within cancer cells, such as kinases or reductases, that this compound may interact with have not been identified.
Mechanisms of Cell Growth Inhibition: While related compounds may induce apoptosis or cell cycle arrest, the specific mechanism of action for this compound has not been elucidated.
Antimicrobial and Antitubercular Spectrum: There is a lack of data detailing the minimum inhibitory concentrations (MICs) of this compound against a spectrum of bacterial, fungal, and various mycobacterial strains, including Mycobacterium tuberculosis. This information is fundamental to defining its potential as an antimicrobial or antitubercular agent.
Without this foundational experimental data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further empirical research and publication of findings are necessary before a complete biological and pharmacological profile of this compound can be authored.
Computational and Theoretical Studies on 2 4 Chlorophenyl Thio 3 Nitropyridine and Analogues
Quantum Chemical Investigations
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For nitropyridine derivatives, these theoretical approaches provide a detailed picture of their structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net Studies on analogues like 2-amino-3-nitropyridine (B1266227) have utilized DFT, often with the B3LYP method and a 6-311++G(d,p) basis set, to optimize molecular geometries and predict reactivity. researchgate.netresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which show good correlation with experimental data from X-ray crystallography. researchgate.netresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.
For the analogous compound 2-amino-3-nitropyridine, the calculated HOMO and LUMO energies reveal that charge transfer occurs within the molecule. researchgate.netresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of 2-[(4-Chlorophenyl)thio]-3-nitropyridine, it is expected that the HOMO would have significant contributions from the chlorophenylthio group, while the LUMO would be predominantly located on the nitropyridine ring system. This distribution facilitates the charge transfer that is characteristic of such molecules.
Below is a table summarizing typical HOMO-LUMO data for a related nitropyridine analogue, illustrating the type of information generated from these studies.
| Parameter | Value (eV) for 2-amino-3-nitropyridine |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.0 |
| Data is illustrative and based on findings for analogous compounds. |
Spectroscopic Property Simulations (NMR, FTIR, UV-Vis)
Computational methods are highly effective in simulating spectroscopic data, which can then be compared with experimental results for structural validation.
NMR: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. For 2-amino-3-nitropyridine, the calculated ¹H and ¹³C NMR chemical shifts have shown excellent agreement with experimental data. researchgate.netresearchgate.net
FTIR: The vibrational frequencies from Fourier-Transform Infrared (FTIR) spectroscopy can also be simulated. Theoretical calculations for 2-amino-3-nitropyridine have successfully reproduced the experimental IR spectrum, allowing for precise assignment of vibrational modes. researchgate.netresearchgate.net
UV-Vis: The electronic transitions observed in UV-Visible spectroscopy can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help to explain the origin of the observed absorption bands, which are typically related to π→π* and n→π* transitions within the conjugated system.
The table below presents a comparison of experimental and calculated vibrational frequencies for key functional groups in an analogous compound, 2-amino-3-nitropyridine.
| Functional Group | Experimental ν (cm⁻¹) for 2-amino-3-nitropyridine | Calculated ν (cm⁻¹) for 2-amino-3-nitropyridine |
| N-H Stretch | 3400, 3300 | 3410, 3315 |
| C=C Stretch (aromatic) | 1610 | 1605 |
| NO₂ Asymmetric Stretch | 1570 | 1565 |
| NO₂ Symmetric Stretch | 1350 | 1345 |
| Data is illustrative and based on findings for analogous compounds like 2-amino-3-nitropyridine. researchgate.netresearchgate.net |
Molecular Modeling and Docking
Molecular modeling techniques, particularly molecular docking, are essential for predicting how a molecule like this compound might interact with biological macromolecules, such as proteins. This is a critical step in drug discovery and development.
Prediction of Ligand-Protein Interactions and Binding Affinity
Molecular docking simulations place a ligand into the binding site of a target protein and estimate the binding affinity using a scoring function. While specific docking studies on this compound are not widely reported, research on other pyridine (B92270) derivatives demonstrates the utility of this approach. nih.gov For example, docking studies on pyrazolopyrimidine derivatives have been used to predict their binding affinity to cyclin-dependent kinase-2 (CDK2), a cancer target.
The predicted binding affinity, often expressed as a docking score or binding energy, helps to rank potential drug candidates. For this compound, potential protein targets could include kinases, transferases, or other enzymes where the compound's specific chemical features can form favorable interactions. The lipophilicity and hydrogen bonding capabilities of the compound, which can be modulated by the chlorophenyl and nitro groups, are key determinants of its binding affinity. nih.gov
Elucidation of Putative Binding Modes with Biological Targets
Beyond predicting binding affinity, molecular docking also provides a visual model of the binding mode, showing the specific interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include:
Hydrogen bonds: The nitro group and the pyridine nitrogen are potential hydrogen bond acceptors.
Hydrophobic interactions: The chlorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen bonds: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction.
Studies on related heterocyclic systems have successfully used docking to elucidate these binding modes. For instance, docking of thiazolidinone derivatives into the HIV-1 reverse transcriptase enzyme has revealed the importance of specific substituents for inhibitory activity. nih.gov Similarly, for this compound, docking could reveal how the molecule orients itself within a target's binding pocket, providing a rationale for its potential biological activity and guiding the design of more potent analogues.
The following table illustrates a hypothetical docking result for this compound with a putative protein kinase target, based on common interactions observed for similar inhibitors.
| Interacting Residue | Amino Acid | Interaction Type | Interacting Group on Ligand |
| 101 | Lysine | Hydrogen Bond | Pyridine Nitrogen |
| 150 | Leucine | Hydrophobic | Chlorophenyl Ring |
| 152 | Phenylalanine | π-π Stacking | Pyridine Ring |
| 175 | Aspartate | Hydrogen Bond | Nitro Group (Oxygen) |
| This table is a hypothetical representation of potential interactions. |
Advanced Electronic Structure Analyses
Advanced computational methods provide deep insights into the electronic architecture of molecules, elucidating factors that govern their reactivity and intramolecular interactions. For this compound and its analogues, techniques such as Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are instrumental in understanding their chemical behavior.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the charge distribution on the molecule's surface.
In the case of this compound, the MEP analysis would likely reveal distinct regions of positive, negative, and neutral potential. The nitro group, being a strong electron-withdrawing group, is expected to create a region of significant negative electrostatic potential around its oxygen atoms. This indicates a high electron density, making these sites susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the pyridine and phenyl rings would exhibit positive potential, indicating them as sites for potential nucleophilic interactions.
Quantum chemical computations on similar nitroheterocyclic compounds have shown that the most significant negative potential is often located near the nitro group, which is a key factor in determining the molecule's reactivity. nih.gov The MEP surface allows for the identification of potential sites for intermolecular interactions, which is crucial for understanding how the molecule might interact with biological macromolecules.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Oxygen atoms of the nitro group | Strong Negative Potential (Red/Yellow) | Susceptible to electrophilic attack; potential for hydrogen bonding. |
| Nitrogen atom of the pyridine ring | Moderate Negative Potential | Site for potential protonation or coordination to metal ions. |
| Aromatic rings (Pyridine and Phenyl) | Generally Neutral to Slightly Negative | Indicates delocalized π-electron density. |
| Hydrogen atoms | Positive Potential (Blue) | Potential sites for nucleophilic attack. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of bonding and orbital interactions within a molecule. It examines the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is a key indicator of intramolecular charge transfer (ICT) and hyperconjugative interactions.
For this compound, NBO analysis would elucidate the nature of the electronic interactions between the electron-donating thioether group and the electron-withdrawing nitro-substituted pyridine ring. A significant interaction would be the delocalization of a lone pair (n) from the sulfur atom to the antibonding π* orbital of the pyridine ring and the nitro group. This n → π* interaction contributes to the stability of the molecule and is indicative of charge transfer from the sulfur-containing substituent to the nitropyridine core.
Studies on related para-substituted S-Nitroso-thiophenols have utilized NBO analysis to understand the weakness of the S-N bond, attributing it to n→σ* delocalization. researchgate.net Similarly, for this compound, the analysis of donor-acceptor interactions reveals the stabilization energies associated with these charge transfers. The interaction between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of adjacent bonds can also be quantified.
Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO (Lewis) | Acceptor NBO (Non-Lewis) | Type of Interaction | Predicted Stabilization Energy (E(2)) (kcal/mol) |
| LP (S) | π* (Pyridine Ring) | n → π | High |
| LP (S) | π (Nitro Group) | n → π | Moderate |
| LP (O of NO₂) | σ (N-C) | n → σ | Moderate |
| π (Phenyl Ring) | π (Pyridine Ring) | π → π* | Low to Moderate |
Tautomeric Equilibrium Studies (e.g., Thione-Thiol Tautomerism in Related Compounds)
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. In heterocyclic compounds containing a thio group adjacent to a nitrogen atom, thione-thiol tautomerism is a common occurrence.
For analogues of this compound, specifically those that could exist in a thione form, the equilibrium between the thione (=S) and thiol (-SH) tautomers is a critical aspect of their chemical character. While this compound itself is fixed in the thiol-ether linkage, understanding the tautomeric preferences in related 2-pyridinethiones is essential for a complete theoretical picture.
Computational and experimental studies on 2-pyridinethiol/2-pyridinethione have shown that the tautomeric equilibrium is highly dependent on the environment. nih.gov In the gas phase, the thiol form (2-pyridinethiol) is generally more stable. However, in solution, the more polar thione form (2-pyridinethione) is often favored, and this preference can be influenced by the polarity of the solvent. nih.govresearchgate.net The thione form is stabilized by thioamide resonance. nih.gov
The intramolecular transition state for the tautomerization is typically high in energy, suggesting that the process may be facilitated by intermolecular interactions, such as the formation of hydrogen-bonded dimers. nih.gov The presence of substituents on the pyridine ring can also influence the position of the tautomeric equilibrium. For the hypothetical thione precursor to this compound, the electron-withdrawing nitro group would be expected to influence the acidity of the N-H proton in the thione form and the S-H proton in the thiol form, thereby affecting their relative stabilities.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Correlating Structural Modifications with Biological Efficacy
The biological activity of a compound is not a monolithic property but rather a nuanced outcome of its three-dimensional shape, electronic distribution, and ability to interact with biological targets. For 2-[(4-Chlorophenyl)thio]-3-nitropyridine, each part of its structure plays a role in defining its biological efficacy.
Impact of Substitutions on the Chlorophenyl Moiety
The 4-chlorophenyl group is a common feature in bioactive molecules, and the nature and position of substituents on this ring can dramatically alter a compound's activity. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from research on analogous structures containing a 4-chlorophenyl group.
In studies of related compounds, the electronic properties of substituents on the phenyl ring have shown a significant influence on biological potency. For instance, the introduction of electron-withdrawing groups at the 4-position, such as a nitro group, has been observed to yield good potency in some molecular scaffolds. nih.gov Conversely, bulky substituents, like a methylsulfonyl group, can lead to a loss of activity, suggesting that steric hindrance at this position may be detrimental. nih.gov
The position of the substituent is also a critical determinant of activity. In some series of compounds, moving a substituent from the 4-position to the 3-position can enhance potency. nih.gov For example, a 3-chloro analog has demonstrated superior potency compared to its 2- and 4-chloro counterparts in certain molecular contexts. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with a biological target.
Furthermore, the ability of a substituent to participate in hydrogen bonding can be a key factor. The presence of a hydrogen bond donating group, such as a hydroxyl group, at the 4-position of the phenyl ring has been shown to be detrimental to the activity of some allosteric modulators. nih.gov This suggests that for certain targets, a hydrogen bond donating functionality at this position may disrupt a critical interaction or introduce an unfavorable conformational change.
The following table summarizes the observed impact of various substitutions on the phenyl ring of analogous bioactive molecules, providing a predictive framework for modifications to the 4-chlorophenyl moiety of this compound.
| Substitution on Phenyl Ring | Position | Observed Effect on Activity in Analogous Series | Reference |
| Nitro | 4 | Good potency | nih.gov |
| Methylsulfonyl | 4 | No activity (possible steric hindrance) | nih.gov |
| Cyano | 3 | Enhanced potency compared to 4-position | nih.gov |
| Fluoro | 3 | Enhanced potency | nih.gov |
| Chloro | 3 | Best potency in series | nih.gov |
| Hydroxy | 4 | Detrimental to activity | nih.gov |
Influence of Pyridine (B92270) Ring Alterations on Biological Profiles
The pyridine ring is a fundamental component of many pharmaceuticals, prized for its ability to engage in various non-covalent interactions and its influence on metabolic stability and membrane permeability. nih.gov Alterations to the pyridine ring of this compound, particularly the 3-nitro group, are expected to have a profound impact on its biological profile.
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic character of the pyridine ring. In the related compound N-(4-Chlorophenyl)-3-nitropyridin-2-amine, the nitro group is nearly co-planar with the pyridine ring, suggesting a high degree of electronic conjugation. nih.gov This electronic feature can be crucial for binding to a target protein. The planarity of the molecule, stabilized by intramolecular interactions, further underscores the importance of the nitro group's orientation. nih.gov
Furthermore, the pyridine nitrogen itself is a key interaction point. Its basicity and ability to form hydrogen bonds are critical for the biological activity of many pyridine-containing compounds. Substitutions on the pyridine ring can modulate the basicity of the nitrogen atom, thereby affecting its interaction with biological targets.
Role of the Thioether Linkage in Activity Modulation
The thioether linkage (-S-) connecting the chlorophenyl and nitropyridine moieties is not merely a passive spacer but an active contributor to the molecule's properties. This linkage provides a degree of rotational flexibility, allowing the two aromatic rings to adopt a conformationally favorable orientation for binding to a target. The dihedral angle between the pyridyl and benzene (B151609) rings in related structures highlights this conformational flexibility. nih.gov
Replacing the thioether linkage with other linkers, such as an amine (-NH-), as seen in N-(4-Chlorophenyl)-3-nitropyridin-2-amine, would significantly alter the molecule's geometry, electronic properties, and hydrogen bonding capacity. nih.gov An amine linker, for example, introduces a hydrogen bond donor, which could form new interactions with a target or, conversely, create unfavorable steric or electronic clashes. The choice of linker is a critical design element in modulating the biological activity of diaryl compounds.
Rational Design Principles for Optimized Derivatives
The insights gained from SAR and SPR analyses provide a roadmap for the rational design of optimized derivatives of this compound. The goal of such design efforts is typically to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Based on the analysis of analogous compounds, several design principles can be proposed:
Fine-tuning Phenyl Ring Substitution: Exploration of small, electron-withdrawing substituents at the 3-position of the phenyl ring appears to be a promising strategy for enhancing potency. nih.gov Conversely, bulky groups and hydrogen bond donors at the 4-position should likely be avoided. nih.gov
Modulating the Pyridine Ring Electronics: The strong electron-withdrawing nature of the 3-nitro group is a key feature. Derivatives could be designed with alternative electron-withdrawing groups to fine-tune the electronic properties of the pyridine ring and potentially improve target engagement.
Exploring Alternative Linkers: While the thioether linkage provides flexibility, the synthesis and evaluation of analogs with different linkers (e.g., ether, sulfoxide (B87167), sulfone) could lead to derivatives with improved properties. Each linker would impart distinct conformational constraints and electronic characteristics.
The process of rational drug design is iterative. Promising derivatives identified through these principles would need to be synthesized and subjected to biological evaluation. The resulting data would then feed back into the design cycle, leading to a more refined understanding of the SAR and ultimately to the development of compounds with superior profiles. The discovery of potent antagonists for various receptors through the exploration of analogs of related pyridine-containing structures demonstrates the power of this approach. ebi.ac.uk
Future Research Directions and Therapeutic Prospects
Development of Novel Derivatives with Enhanced Potency and Selectivity
The development of novel derivatives from the 2-[(4-Chlorophenyl)thio]-3-nitropyridine core is a primary avenue for future research. The goal is to synthesize analogs with improved potency against specific biological targets while minimizing off-target effects, thereby enhancing selectivity and reducing potential toxicity.
Research into related pyridine (B92270) derivatives has demonstrated that modifications to the pyridine ring and its substituents can significantly impact biological activity. For instance, the synthesis of various 3-(thiophen-2-ylthio)pyridine derivatives has shown that these compounds can act as multitarget anticancer agents. nih.gov One such derivative exhibited inhibitory activity against several key kinases involved in cancer progression, including fibroblast growth factor receptor-2 (FGFR2), FGFR3, and epidermal growth factor receptor (EGFR). nih.gov This suggests that strategic modifications of the this compound scaffold could yield derivatives with potent and selective kinase inhibitory activity.
Structure-activity relationship (SAR) studies on similar heterocyclic compounds have provided valuable insights. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to significantly influence their antidiabetic activity. nih.gov This highlights the importance of the electronic properties of the substituents in determining biological efficacy. For this compound, future SAR studies could explore the impact of substituting the chloro group on the phenyl ring with other halogens or with electron-donating or -withdrawing groups to modulate activity.
Furthermore, the synthesis of 2-methyl- and 2-styryl-3-nitropyridines and their reactions with sulfur nucleophiles have shown that the nitro group can be readily substituted. mdpi.com This reactivity opens up possibilities for creating a diverse library of derivatives with varied functionalities at the 3-position of the pyridine ring, potentially leading to compounds with novel biological profiles.
A summary of exemplary derivative classes and their potential enhancements is provided in the table below.
| Derivative Class | Potential Enhancement | Rationale |
| Analogs with modified phenyl ring substituents | Improved potency and selectivity | Electronic effects of substituents can fine-tune binding affinity to target proteins. |
| Bioisosteric replacement of the thioether linkage | Modified pharmacokinetic properties | Altering the linker can affect metabolism, solubility, and bioavailability. |
| Derivatives with alternative substitutions at the 3-position | Exploration of novel biological activities | Replacing the nitro group can lead to new interactions with biological targets. |
Exploration of New Biological Targets and Disease Indications
While the initial focus of research on pyridine derivatives has often been in oncology, the structural features of this compound suggest its potential relevance for a broader range of diseases.
The 2-thiopyrimidine scaffold, which is structurally related to the core of the compound , is found in molecules with a wide array of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties. nih.gov This suggests that derivatives of this compound could be investigated for indications beyond cancer. For example, certain 2-thioxopyrimidines have been studied as inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov
The presence of the nitro group is also significant. Nitroxoline (B368727), a nitro-containing compound, has been repurposed as an anticancer agent due to its ability to inhibit angiogenesis and induce apoptosis. nih.gov This underscores the potential of nitro-aromatic compounds in cancer therapy. The anticancer activity of nitroxoline has been demonstrated in preclinical models, and it has entered clinical trials for non-muscle invasive bladder cancer. nih.gov This provides a strong rationale for investigating the anticancer potential of this compound and its derivatives, particularly in urological cancers.
Moreover, research on novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine (B1678525) derivatives has identified compounds that act as dual inhibitors of EGFR and VEGFR-2, two key receptors in cancer cell signaling and angiogenesis. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also be designed to target multiple pathways, a strategy that is increasingly recognized for its potential to overcome drug resistance.
The table below outlines potential new biological targets and disease indications for this class of compounds.
| Potential Biological Target | Potential Disease Indication | Rationale |
| Cyclooxygenase-2 (COX-2) | Inflammatory Disorders | Structural relatives (2-thiopyrimidines) show COX-2 inhibitory activity. nih.gov |
| Angiogenesis-related kinases (e.g., VEGFR) | Various Cancers | The nitro group is a feature of known anti-angiogenic agents like nitroxoline. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Various Cancers | The thiophenyl-pyridine scaffold is present in known EGFR inhibitors. nih.gov |
| Janus Kinases (JAKs) | Autoimmune Diseases, Cancer | A related 3-(thiophen-2-ylthio)pyridine derivative showed inhibitory activity against JAKs. nih.gov |
Integration of Advanced Computational Approaches in Drug Discovery
Advanced computational tools are becoming indispensable in modern drug discovery, and their application to the this compound scaffold can accelerate the development of new therapeutic agents.
In Silico Screening and Molecular Docking: Molecular docking simulations can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets. For instance, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed key interactions with the active sites of α-glucosidase and α-amylase, corroborating their observed antidiabetic activity. nih.gov Similar in silico approaches can guide the rational design of this compound analogs with enhanced binding to cancer-related targets like kinases.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed to establish a mathematical relationship between the chemical structures of a series of derivatives and their biological activities. A study on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide derivatives as TRPV1 antagonists successfully used 3D-QSAR models to identify key structural features contributing to their potency. researchgate.net This methodology can be applied to a library of this compound derivatives to predict the activity of new compounds before their synthesis, thereby prioritizing the most promising candidates.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. Computational models can assess the drug-likeness of novel derivatives based on parameters such as Lipinski's rule of five and Veber's rule. nih.gov ADMET prediction for a series of benzamide (B126) derivatives indicated good solubility and absorption profiles with negligible toxicity, supporting their further development. nih.gov Applying these predictive tools to this compound analogs can help in the early identification of compounds with favorable pharmacokinetic and safety profiles.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment. For a potent antidiabetic benzamide derivative, MD simulations confirmed the stability of the compound within the binding site of the target proteins. nih.gov This computational technique can be used to validate the binding modes predicted by docking studies and to assess the stability of the interactions between this compound derivatives and their biological targets.
Potential for Preclinical and Clinical Translation
The ultimate goal of developing novel derivatives of this compound is their translation into clinical use. While direct preclinical or clinical data for this specific compound are not yet available, the prospects can be inferred from research on structurally and functionally related molecules.
The preclinical pharmacodynamic evaluation of nitroxoline has demonstrated its dose-dependent anticancer activity in both in vitro and in vivo models of urological tumors. nih.gov The fact that a routine administration regimen for urinary tract infections was found to be effective for cancer treatment, and that higher doses enhanced efficacy without a corresponding increase in toxicity, is a positive indicator for the potential clinical translation of other nitro-containing anticancer agents. nih.gov
Furthermore, the development of numerous pyridine and pyrimidine derivatives that have entered clinical trials and even received FDA approval for various cancers highlights the therapeutic potential of this class of heterocycles. mdpi.com For example, Palbociclib, a pyrido[2,3-d]pyrimidine (B1209978) derivative, is an approved drug for the treatment of breast cancer. mdpi.com
The journey from a promising lead compound to a clinically approved drug is long and challenging, involving extensive preclinical testing for efficacy, safety, and pharmacokinetics, followed by rigorous clinical trials in humans. For this compound and its future derivatives, the initial steps will involve comprehensive in vitro and in vivo preclinical studies to establish a strong proof-of-concept for a specific disease indication. Success in these early stages will be critical for attracting the investment and regulatory support needed for clinical translation.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-Chlorophenyl)thio]-3-nitropyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting 2-chloro-3-nitropyridine with 4-chlorothiophenol under basic conditions. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 minutes) significantly improves yield compared to traditional reflux methods (6–8 hours) by accelerating reaction kinetics and reducing side products . Solvent selection (e.g., DMF or acetonitrile) and base (e.g., K₂CO₃) are critical for optimizing regioselectivity and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aromatic protons of the pyridine ring (δ 8.4–8.6 ppm) and chlorophenyl group (δ 7.2–7.5 ppm) show distinct splitting patterns. The absence of a thiol (-SH) signal confirms successful substitution .
- FTIR : Key peaks include ν(NO₂) at ~1520 cm⁻¹ and ν(C-S) at ~680 cm⁻¹. Disappearance of the S-H stretch (~2550 cm⁻¹) further validates the product .
- X-ray crystallography (if crystals are obtained) provides definitive structural confirmation, with typical C-S bond lengths of ~1.75 Å and dihedral angles between pyridine and chlorophenyl rings of ~80°–90° .
Q. What solvents and crystallization conditions are suitable for recrystallizing this compound?
- Methodological Answer : Slow evaporation from a 1:1 dichloromethane/hexane mixture yields high-quality single crystals suitable for X-ray analysis. Ethanol or methanol can also be used, but may require cooling (0–4°C) to induce crystallization. Solubility tests at varying temperatures (25–60°C) help identify optimal conditions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT calculations (B3LYP/6-311G++(d,p)) model the HOMO-LUMO gap (~4.2 eV), indicating moderate electrophilicity. Partial charges reveal electron-deficient pyridine (due to nitro group) and electron-rich sulfur, guiding predictions of nucleophilic/electrophilic attack sites .
- Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes), with scoring functions weighted by hydrogen bonding (nitro group) and π-π stacking (aromatic rings) interactions .
Q. How can contradictions in crystallographic data (e.g., bond lengths, space groups) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for refinement, applying restraints for disordered regions (e.g., nitro group rotation) and incorporating anisotropic displacement parameters. Compare residual density maps (R1 < 0.05) and check for twinning (Hooft parameter > 0.3) using PLATON. Cross-validate with spectroscopic data to resolve ambiguities .
Q. What experimental and computational strategies analyze the compound’s reactivity under varying pH or temperature conditions?
- Methodological Answer :
- Kinetic studies : Monitor nitro group reduction (e.g., with Sn/HCl) via UV-Vis spectroscopy (λmax ~400 nm) at controlled pH (2–12) and temperatures (25–70°C). Arrhenius plots determine activation energy (~45 kJ/mol) .
- MD simulations (GROMACS) model thermal stability, showing decomposition >200°C correlates with increased bond vibration amplitudes in nitro and C-S groups .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
